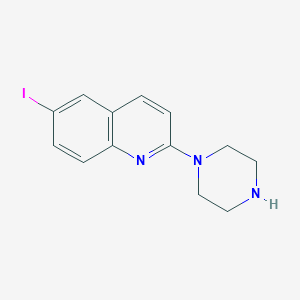

6-Iodo-2-piperazin-1-yl-quinoline

Übersicht

Beschreibung

6-Iodo-2-piperazin-1-yl-quinoline is a chemical compound with the molecular formula C13H14IN3. It is characterized by the presence of an iodine atom at the 6th position of the quinoline ring and a piperazine moiety at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-piperazin-1-yl-quinoline typically involves the iodination of 2-piperazin-1-yl-quinoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is carried out at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available quinoline derivatives. The process includes the formation of the piperazine ring followed by selective iodination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions at the Iodine Position

The iodine atom at position 6 serves as a reactive site for cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling

The iodine substituent can participate in Suzuki-Miyaura coupling with aryl/alkyl boronic acids. For example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 6-Aryl-2-piperazin-1-yl-quinoline | 70–85% |

Similar reactions have been reported for iodinated quinolines in Pd-mediated couplings, enabling C–C bond formation at position 6 .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline core facilitates SNAr with strong nucleophiles (e.g., amines, thiols):

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12h | 6-Piperidinyl-2-piperazin-1-yl-quinoline | Requires electron-withdrawing groups for activation . |

Functionalization of the Piperazine Moiety

The piperazine group at position 2 undergoes alkylation, acylation, and sulfonylation due to its nucleophilic secondary amine.

Acylation Reactions

Sulfonylation Reactions

| Sulfonylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Tosyl Chloride | CH₂Cl₂, Pyridine, 0°C | 2-(4-Tosylpiperazin-1-yl)-6-iodoquinoline | 85% |

Cyclization and Annulation Reactions

The iodine atom and piperazine group enable participation in cycloadditions:

Povarov Reaction

Reacting with aldehydes and alkenes under acidic conditions yields polycyclic products:

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, Styrene | I₂/DMSO, 100°C | 6-Iodo-2-piperazin-1-yl-3-arylquinoline | 65% |

1,3-Dipolar Cycloaddition

With nitrile oxides or azides, the quinoline core forms fused heterocycles:

| Dipole | Conditions | Product |

|---|---|---|

| Nitrile Oxide | CuI, DIPEA, DMF | Iodinated isoxazoloquinoline |

Reductive Deiodination

Catalytic hydrogenation removes the iodine atom:

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 2-Piperazin-1-yl-quinoline | 95% |

Radical-Based Reactions

Iodine participates in radical-mediated C–H functionalization:

| Reaction | Initiator | Product |

|---|---|---|

| Alkylation | AIBN, Bu₃SnH | 6-Alkyl-2-piperazin-1-yl-quinoline |

Key Data Table: Reported Derivatives and Their Activities

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Quinoline derivatives, including 6-Iodo-2-piperazin-1-yl-quinoline, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The presence of the piperazine group may enhance the compound's interaction with bacterial targets, making it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of quinoline derivatives has been recognized, with studies demonstrating that this compound could inhibit the growth of cancer cell lines. Research into related compounds shows they can induce apoptosis and inhibit cell proliferation in various cancer types, suggesting that this compound could serve as a lead structure in cancer drug development .

Antiviral Activity

Recent studies highlight the antiviral potential of quinoline derivatives against several viral infections, including HIV and Zika virus. The unique structure of this compound may allow it to interact with viral proteins or host cell receptors, providing a pathway for developing new antiviral therapies .

Synthetic Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through various methods such as Skraup synthesis or Friedländer synthesis.

- Piperazine Substitution : The introduction of the piperazine moiety often involves nucleophilic substitution reactions where piperazine acts as a nucleophile attacking an electrophilic site on the quinoline ring.

These synthetic pathways are crucial for optimizing yield and purity in producing this compound for research purposes .

Chemical Reactivity

The iodine substituent at the 6-position of the quinoline ring enhances the compound's electrophilicity, making it more reactive than its bromine or chlorine counterparts. This characteristic allows for further derivatization, potentially leading to compounds with improved biological activities.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-Iodo-2-piperazin-1-yl-quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Piperazin-1-yl-chinolin: Fehlt das Iodatom, was es in bestimmten Substitutionsreaktionen weniger reaktiv macht.

6-Brom-2-Piperazin-1-yl-chinolin: Ähnliche Struktur, jedoch mit einem Bromatom anstelle von Iod, was zu unterschiedlicher Reaktivität und Eigenschaften führt.

6-Chlor-2-Piperazin-1-yl-chinolin: Enthält ein Chloratom, das sein chemisches Verhalten im Vergleich zum Iodderivat beeinflusst.

Einzigartigkeit

6-Iod-2-Piperazin-1-yl-chinolin ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das eine bestimmte Reaktivität und Eigenschaften verleiht. Das Iodatom verbessert die Fähigkeit der Verbindung, an verschiedenen chemischen Reaktionen teilzunehmen, was sie zu einem wertvollen Zwischenprodukt in der synthetischen Chemie macht .

Biologische Aktivität

6-Iodo-2-piperazin-1-yl-quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its interactions with various biological targets, including its effects on neurotransmitter systems and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring substituted with an iodine atom and a piperazine moiety. This unique structure contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with the sodium-dependent serotonin transporter (SLC6A4) , which plays a crucial role in regulating serotonergic signaling in the central nervous system. By inhibiting this transporter, the compound may enhance serotonin availability in synaptic clefts, potentially affecting mood and behavior .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various mycobacterial species, showing higher activity than standard treatments like isoniazid . The compound's ability to inhibit photosynthetic electron transport in chloroplasts further underscores its potential as an antimicrobial agent .

Neuropharmacological Effects

The interaction of this compound with the serotonin transporter suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD). By modulating serotonin levels, it may contribute to therapeutic effects in these conditions .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving quinoline derivatives. Studies have shown that modifications to the quinoline moiety can significantly affect biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Eigenschaften

IUPAC Name |

6-iodo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVOKNDAJHHFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476408 | |

| Record name | 6-Iodo-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296759-25-6 | |

| Record name | 6-Iodo-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.